Product packaging for 3-Nitro-1-vinylpyrazolecarboxylic acid(Cat. No.:CAS No. 77492-93-4)

3-Nitro-1-vinylpyrazolecarboxylic acid

Cat. No.: B15203884
CAS No.: 77492-93-4
M. Wt: 183.12 g/mol
InChI Key: ODEIDDPIGPMSJU-UHFFFAOYSA-N
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Description

3-Nitro-1-vinylpyrazolecarboxylic Acid is a versatile chemical building block for researchers in medicinal and organic chemistry. This compound features a reactive vinyl group and a carboxylic acid moiety, making it a valuable precursor for synthesizing more complex heterocyclic systems. Its main applications include serving as a key intermediate in the development of potential pharmacologically active molecules. Researchers utilize this nitropyrazole derivative to create diverse compound libraries for screening, particularly in the design of enzyme inhibitors. The nitro and carboxylic acid functional groups offer multiple sites for further chemical modification, such as amide coupling or nucleophilic aromatic substitution, enabling the exploration of novel chemical space. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use. Note: The specific mechanisms of action, detailed research value, and precise applications for this compound are not provided in the search results and must be verified and filled in by a subject matter expert.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O4 B15203884 3-Nitro-1-vinylpyrazolecarboxylic acid CAS No. 77492-93-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77492-93-4

Molecular Formula

C6H5N3O4

Molecular Weight

183.12 g/mol

IUPAC Name

4-ethenyl-3-nitropyrazole-1-carboxylic acid

InChI

InChI=1S/C6H5N3O4/c1-2-4-3-8(6(10)11)7-5(4)9(12)13/h2-3H,1H2,(H,10,11)

InChI Key

ODEIDDPIGPMSJU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CN(N=C1[N+](=O)[O-])C(=O)O

Origin of Product

United States

Theoretical and Computational Investigations of 3 Nitro 1 Vinylpyrazolecarboxylic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

The foundation of any theoretical investigation into a molecule's properties is the accurate determination of its three-dimensional structure. Quantum chemical calculations are employed to find the most stable arrangement of atoms, known as the optimized geometry, and to explore the various conformations the molecule can adopt.

Geometry optimization is a computational process that seeks to find the coordinates of the atoms corresponding to a minimum on the potential energy surface of the molecule. The choice of methodology is crucial for obtaining accurate structural parameters. A widely used and robust approach for organic molecules is Density Functional Theory (DFT). researchgate.net Specifically, the B3LYP hybrid functional is often chosen for its balance of accuracy and computational efficiency.

To describe the spatial distribution of electrons, a basis set is required. The Pople-style basis set, such as 6-31G(d,p) or 6-311+G(d,p), is commonly paired with the B3LYP functional. researchgate.net The inclusion of polarization functions (d,p) allows for a more flexible description of bonding, which is important for molecules with heteroatoms and pi systems like 3-Nitro-1-vinylpyrazolecarboxylic acid. The optimization process is typically continued until the forces on the atoms and the energy change between successive steps fall below a predefined threshold, ensuring a true energy minimum has been located.

Table 1: Common Methodologies for Geometry Optimization

Method Description Typical Application
Density Functional Theory (DFT) A method that models electron correlation by using an electron density functional. Standard for geometry optimization of medium to large organic molecules.
B3LYP A hybrid DFT functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. Widely used for its accuracy in predicting molecular geometries and energies.
6-31G(d,p) A Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). Provides a good balance between accuracy and computational cost for structural calculations.

| MP2 (Møller-Plesset perturbation theory of second order) | An ab initio method that includes electron correlation. | Often used for higher accuracy calculations or to benchmark DFT results. |

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, key torsional angles would include the rotation of the vinyl group relative to the pyrazole (B372694) ring and the orientation of the carboxylic acid group.

The process begins by systematically rotating specific dihedral angles and performing a geometry optimization at each step to map out the potential energy surface. From this, the low-energy conformers (local minima) and the transition states connecting them can be identified. The energy difference between a conformer and a transition state represents the torsional or rotational barrier. These barriers determine the flexibility of the molecule and the rates of interconversion between different conformations at a given temperature. Theoretical studies on similar N-substituted systems have shown that the relative stability of conformers can be influenced by the solvent environment, a factor that can be modeled computationally. researchgate.net

Table 2: Hypothetical Conformational Analysis Data for this compound

Conformer Dihedral Angle (Vinyl-Pyrazole) Relative Energy (kcal/mol) Torsional Barrier (kcal/mol)
Conformer A (Planar) 0.00 5.2
Conformer B (Perpendicular) 90° 5.2 -

| Conformer C (Planar - COOH rotated) | 0° | 1.5 | 3.7 |

Note: This table is illustrative and represents the type of data generated from a conformational analysis.

Spectroscopic Parameter Prediction Methodologies

Computational chemistry can predict various spectroscopic properties, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. By calculating these parameters for a proposed structure, they can be compared with experimental data to validate the identification of the molecule.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) and coupling constants (J) can be calculated. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for predicting NMR chemical shifts with good accuracy.

For Infrared (IR) spectroscopy, the vibrational frequencies and their corresponding intensities can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be animated to visualize the atomic motions associated with each IR peak. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Table 5: Computational Prediction of Spectroscopic Parameters

Spectroscopy Predicted Parameter Common Computational Method
NMR (Nuclear Magnetic Resonance) Chemical Shifts (δ) GIAO (Gauge-Including Atomic Orbital)
NMR (Nuclear Magnetic Resonance) Coupling Constants (J) DFT-based methods
IR (Infrared) Vibrational Frequencies (cm⁻¹) Frequency calculations (DFT, MP2)

| UV-Vis (Ultraviolet-Visible) | Excitation Energies, Oscillator Strengths | TD-DFT (Time-Dependent DFT) |

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry offers powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, providing valuable insights into the electronic environment of atomic nuclei within a molecule. For this compound, theoretical calculations, primarily employing Density Functional Theory (DFT), can be utilized to predict both ¹H and ¹³C NMR chemical shifts. Methodologies such as the GIAO (Gauge-Including Atomic Orbital) method are commonly implemented for this purpose. The accuracy of these predictions is highly dependent on the chosen functional and basis set. For instance, functionals like B3LYP or mPW1PW91 paired with a basis set such as 6-311+G(d,p) are often employed to achieve reliable results.

The predicted chemical shifts are influenced by the molecular geometry and the distribution of electron density. In this compound, the electron-withdrawing nature of the nitro group at the 3-position is expected to significantly deshield the adjacent ring protons and carbons, leading to higher chemical shift values (downfield shifts). Conversely, the vinyl group at the 1-position and the carboxylic acid group will also exert distinct electronic effects on the pyrazole ring, which will be reflected in the calculated NMR parameters.

A hypothetical data table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. It is important to note that these are theoretical values and may differ from experimental results.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (pyrazole ring)8.5 - 9.0-
H (vinyl group, α)7.0 - 7.5-
H (vinyl group, β)5.5 - 6.0-
C (pyrazole ring, C3-NO₂)-150 - 155
C (pyrazole ring, C4)-110 - 115
C (pyrazole ring, C5)-135 - 140
C (vinyl group, α)-125 - 130
C (vinyl group, β)-115 - 120
C (carboxylic acid)-165 - 170

Vibrational Frequency Analysis (IR/Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can simulate these spectra by calculating the vibrational frequencies and their corresponding intensities. For this compound, a vibrational frequency analysis would typically be performed at the same level of theory used for geometry optimization.

The calculated vibrational spectrum is expected to show characteristic peaks corresponding to the various functional groups present in the molecule. Key vibrational modes would include:

N-O stretching from the nitro group, typically appearing as strong absorptions in the IR spectrum.

C=C stretching from the vinyl group and the pyrazole ring.

C-H stretching and bending modes for the pyrazole ring and vinyl group.

O-H and C=O stretching from the carboxylic acid group, which are often broad in the experimental IR spectrum due to hydrogen bonding.

Theoretical calculations can aid in the assignment of experimentally observed vibrational bands to specific atomic motions within the molecule.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are hypothetical values for illustrative purposes)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch1550 - 1600
Nitro (-NO₂)Symmetric Stretch1350 - 1400
Carboxylic Acid (-COOH)O-H Stretch3200 - 3600
Carboxylic Acid (-COOH)C=O Stretch1700 - 1750
Vinyl (-CH=CH₂)C=C Stretch1620 - 1680
Pyrazole RingRing Stretching1400 - 1600

Reaction Mechanism Elucidation through Computational Modeling

Transition State Characterization for Hypothetical Transformations

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, stationary points such as reactants, products, and transition states can be located and characterized. For hypothetical transformations of this compound, such as cycloaddition reactions involving the vinyl group or nucleophilic substitution at the pyrazole ring, transition state theory can be applied.

The characterization of a transition state involves finding a first-order saddle point on the potential energy surface. This is a point that is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions. Frequency calculations are crucial for confirming a transition state, as it will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The geometry of the transition state provides a snapshot of the molecule as it transforms from reactant to product, revealing which bonds are breaking and which are forming.

Computational Thermodynamics and Kinetics of Key Reactions

Once the reactants, products, and transition states for a hypothetical reaction of this compound have been identified, computational methods can be used to determine the thermodynamic and kinetic parameters of the reaction.

Thermodynamics: The enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction can be calculated from the computed energies and vibrational frequencies of the stationary points. A negative ΔG indicates a spontaneous reaction under the given conditions.

Kinetics: The activation energy (Ea) of the reaction is determined by the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. The rate constant (k) can then be estimated using transition state theory, often expressed through the Eyring equation. These calculations provide a quantitative understanding of the feasibility and rate of potential reactions involving this compound. For instance, the influence of the nitro and carboxylic acid groups on the reactivity of the vinyl group in a Diels-Alder reaction could be computationally explored by comparing the activation energies for different dienophiles.

Synthetic Methodologies for 3 Nitro 1 Vinylpyrazolecarboxylic Acid

Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is the foundational step in the synthesis. The most prevalent methods involve the condensation of a binucleophile, typically a hydrazine (B178648) derivative, with a 1,3-dielectrophilic component.

The Knorr pyrazole synthesis, first reported in 1883, remains a primary and straightforward method for constructing the pyrazole ring. nih.govmdpi.com This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine or its derivatives. nih.govwikipedia.org The reaction proceeds by forming a hydrazone intermediate which then undergoes cyclization and dehydration to yield the pyrazole ring.

When unsymmetrical 1,3-diketones are used with substituted hydrazines, the reaction can potentially yield a mixture of two regioisomers. mdpi.com However, regioselectivity can often be controlled by modulating reaction conditions, such as solvent and temperature, or through the use of catalysts. nih.govorganic-chemistry.org For the synthesis of a 3-nitro-pyrazole derivative, the strategy could involve starting with a 1,3-diketone that already contains a nitro group or nitrating the pyrazole ring after its formation.

A one-pot synthesis approach has been developed where 1,3-diketones are generated in situ from ketones and acid chlorides, and then immediately reacted with hydrazine without intermediate purification steps. organic-chemistry.orgorganic-chemistry.org This method is efficient and tolerates a wide range of functional groups. organic-chemistry.org

Table 1: Examples of Pyrazole Synthesis via Knorr Cyclization

1,3-Diketone/EquivalentHydrazine DerivativeConditionsYieldReference
AcetylacetoneHydrazineStandard conditionsHigh wikipedia.org
4,4,4-Trifluoro-1-arylbutan-1,3-dionesArylhydrazineN,N-dimethylacetamide, HCl74-77% nih.gov
Ethyl AcetoacetatePhenylhydrazineNano-ZnO catalystHigh mdpi.com
In situ from Ketone + Acid ChlorideHydrazineLithium bases, TolueneGood to Excellent organic-chemistry.org

Beyond the classic Knorr synthesis, several other methods are available for constructing the pyrazole ring, offering alternative pathways that may be advantageous depending on the desired substitution pattern.

1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene. For instance, the reaction of ethyl diazoacetate with α-methylene carbonyl compounds can produce pyrazole-5-carboxylates with good yields and regioselectivity. nih.govmdpi.com

Reactions of α,β-Unsaturated Carbonyls: The cyclocondensation of α,β-unsaturated ketones or aldehydes with hydrazines initially forms pyrazoline intermediates. nih.govmdpi.com Subsequent oxidation of the pyrazoline ring furnishes the aromatic pyrazole. mdpi.com

Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a single pot to form the pyrazole product. For example, a one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of an aromatic aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne. organic-chemistry.org Another approach uses the reaction of N-monosubstituted hydrazones with nitroolefins. researchgate.net

From Heterocyclic Systems: Pyrazoles can also be synthesized through the transformation of other heterocyclic rings. For example, the reaction of 4-benzoyl-5-phenyl-2,3-dihydro-2,3-furandione with phenylhydrazines can yield pyrazole-carboxylic acids. researchgate.net

Introduction of the Carboxylic Acid Functionality

Introducing a carboxylic acid group onto the pyrazole ring is a critical step. This can be achieved either by building the ring with a carboxyl-equivalent group already in place or by functionalizing the pre-formed heterocycle.

Direct carboxylation involves the introduction of a -COOH group onto the pyrazole ring, typically via an organometallic intermediate.

Via Organolithium Derivatives: A common strategy involves halogen-lithium exchange. A bromo- or iodo-substituted pyrazole can be treated with a strong base like n-butyllithium at low temperatures to generate a pyrazolyl-lithium species. This intermediate is then quenched with carbon dioxide (dry ice) to form the lithium carboxylate, which upon acidic workup yields the pyrazole carboxylic acid. nih.gov

Reaction with Oxalyl Chloride: Oxalyl chloride can be used for the carboxylation of certain activated pyrazoles. nih.gov The reaction initially forms a pyrazole-containing derivative of oxalic acid chloride, which then eliminates carbon monoxide to produce a carboxylic acid chloride. Subsequent hydrolysis yields the desired carboxylic acid. nih.gov

Palladium-Catalyzed Carbonylation: A four-component coupling reaction catalyzed by palladium can prepare pyrazole carboxylate derivatives. This involves the reaction of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide. organic-chemistry.org

An alternative and widely used method is the oxidation of a pre-existing functional group on the pyrazole ring. This approach is often more practical than direct carboxylation.

Oxidation of Alkyl Groups: An alkyl group, most commonly a methyl group, attached to the pyrazole ring can be oxidized to a carboxylic acid. nih.govresearchgate.net Strong oxidizing agents such as potassium permanganate (KMnO₄) are typically employed for this transformation. For instance, 1-methyl-3-nitro-4-pyrazolecarboxylic acid has been prepared by the oxidation of a 4-methyl substituent. google.com

Oxidation of Formyl Groups: A formyl (aldehyde) group on the pyrazole ring can be readily oxidized to a carboxylic acid using milder oxidizing agents than those required for alkyl group oxidation. nih.gov The Vilsmeier-Haack reaction is a known method for introducing a 4-formyl group onto a pyrazole ring, which can then be oxidized. mdpi.com

Oxidation of Amino Groups: In some cases, an amino group can be converted to a carboxylic acid, although this is less common. For example, 3(5)-nitropyrazole was prepared by replacing the amino group in 3(5)-amino-4-phenylpyrazole via a diazonium salt intermediate. google.com

Table 2: Selected Methods for Introducing Carboxylic Acid Functionality

MethodPrecursorReagentsProductReference
OxidationAlkyl-pyrazolePotassium Permanganate (KMnO₄)Pyrazole Carboxylic Acid researchgate.net
CarboxylationHalo-pyrazole1. n-BuLi, 2. CO₂, 3. H⁺Pyrazole Carboxylic Acid nih.gov
CarboxylationBis(pyrazol-1-yl)alkane1. Oxalyl Chloride, 2. H₂OBis(pyrazol-1-yl)alkane-dicarboxylic acid nih.gov
OxidationFormyl-pyrazoleVarious oxidizing agentsPyrazole Carboxylic Acid nih.gov

Incorporation of the Vinyl Group at N-1

The final step in the proposed synthesis is the introduction of the vinyl group at the N-1 position of the pyrazole ring. N-vinylation of azoles can be achieved through several routes. researchgate.net

Alkylation and Elimination: A classical and effective two-step method involves the N-alkylation of the pyrazole with 1,2-dichloroethane to form a 1-(2-chloroethyl)pyrazole intermediate. nih.gov Subsequent dehydrochlorination of this intermediate, typically by treatment with a base such as potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK), eliminates HCl to furnish the 1-vinylpyrazole. researchgate.netnih.gov A synthesis for 1-vinyl-3- and 1-vinyl-5-pyrazolecarboxylic acids has been developed using this approach. researchgate.net

Copper-Catalyzed Vinylation: Modern cross-coupling methods offer direct routes to N-vinylpyrazoles. A copper(II) fluoride/DMAP catalytic system has been shown to effectively promote the N-vinylation of amides and azoles using vinylsilanes at room temperature. organic-chemistry.org

Reaction with Acetylene (B1199291): Direct reaction with acetylene gas under basic conditions (e.g., KOH in DMF) is a traditional method, though it often requires high pressure and temperature, and handling acetylene gas presents safety challenges.

Insertion of Vinylcarbenoids: Rhodium(II) acetate-catalyzed decomposition of certain diazo compounds can generate vinylcarbenoids, which can then undergo an N-H insertion reaction with pyrazoles to yield N-vinylated products. researchgate.net

Table 3: Methodologies for N-Vinylation of Pyrazoles

MethodReagentsConditions / CatalystKey IntermediateReference
Alkylation/Elimination1,2-Dichloroethane, then Base (e.g., KOH)PTC conditions or solvent like Pyridine (B92270)1-(2-Chloroethyl)pyrazole researchgate.netnih.gov
Copper-Catalyzed VinylationVinylsilaneCuF₂/DMAPDirect vinylation organic-chemistry.org
N-H InsertionDiazophenylacetatesRhodium(II) acetateIntermediate carbenoid researchgate.net

N-Vinylation Reactions (e.g., Addition to Acetylene, Wittig-type Reactions)

The introduction of a vinyl group at the N-1 position of the pyrazole ring is a critical transformation. Several methods have been developed for the N-vinylation of azoles.

Historically, the direct vinylation of pyrazoles using acetylene under high pressure was one of the first methods described. nih.gov Another classical approach involves the dehydration of 1-(β-hydroxyethyl)pyrazole precursors. nih.gov A more contemporary and practical two-step method involves the N-alkylation of a pyrazole with dichloroethane, followed by a dehydrochlorination step to yield the 1-vinylpyrazole. This process can be conducted smoothly under phase-transfer catalysis (PTC) conditions, affording products in good yields (75–90%). nih.govresearchgate.net

The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are powerful tools for alkene synthesis. organic-chemistry.orgmasterorganicchemistry.com While commonly used for C-vinylation (e.g., reacting a 4-formylpyrazole with an ylide), an intramolecular Wittig approach has been developed for the synthesis of the pyrazole ring itself, which can be adapted to form heteroarenes. organic-chemistry.orgresearchgate.net For direct N-vinylation, however, methods like addition to acetylene or dehydrohalogenation are more commonly cited.

Table 1: Comparison of N-Vinylation Methods

Method Reagents/Conditions Advantages Disadvantages Yield
Direct Acetylene Addition Acetylene, high pressure, catalyst nih.govresearchgate.net Direct, atom-economical Requires high pressure, handling of acetylene gas Variable

| Dehydrochlorination | 1. Dichloroethane, Base 2. PTC, NaOH/H₂O nih.gov | Milder conditions, practical | Two-step process | 75-90% | | Dehydration | 1-(β-hydroxyethyl)pyrazole, dehydrating agent nih.gov | Utilizes readily available precursors | Can lead to side reactions | Moderate |

Cross-Coupling Methodologies for Vinyl Group Introduction

Transition-metal-catalyzed cross-coupling reactions offer a versatile and mild approach for forming C-N bonds. Copper-catalyzed N-vinylation has emerged as a prominent method. For instance, copper-promoted coupling between a pyrazole and vinylboronic acid can effectively introduce the vinyl group. nih.gov More recently, a CuF₂/DMAP catalytic system has been shown to be excellent for the N-vinylation of amides and azoles using a vinylsilane reagent at room temperature, eliminating the need for an external fluoride source. organic-chemistry.org

Palladium-catalyzed reactions are also central to modern organic synthesis. While often used for C-C bond formation, specific ligand systems can facilitate C-N couplings. For instance, palladium catalysts with specialized phenylpyrazole phosphine ligands have been developed for the cross-coupling of alkenyl pivalates with organomagnesium reagents, showcasing the utility of pyrazole-based ligands in catalysis. polyu.edu.hk These catalytic systems could potentially be adapted for the N-vinylation of the pyrazole ring itself.

Regioselective Nitration Strategies for the Pyrazole Ring

Achieving nitration specifically at the C-3 position of the pyrazole ring is a significant regiochemical challenge. The electronic properties of the pyrazole ring and the influence of existing substituents dictate the position of electrophilic attack.

Direct nitration of the pyrazole ring typically involves strong nitrating agents. A common method uses a mixture of concentrated or fuming nitric acid and concentrated sulfuric acid. semanticscholar.orgumich.edu Another frequently used system is concentrated nitric acid in acetic anhydride. semanticscholar.orgresearchgate.net

However, the direct nitration of an unsubstituted pyrazole ring generally favors substitution at the C-4 position. nih.govpharmaguideline.com To achieve substitution at the C-3 position, alternative strategies are often required. The presence of other substituents on the ring, such as the carboxylic acid group in the target molecule's precursor, would further influence the regiochemical outcome of direct nitration. For instance, nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with concentrated nitric acid in acetic anhydride leads to nitration at the C-4 position. mdpi.com

Table 2: Common Direct Nitrating Systems for Heterocycles

Reagent System Conditions Target Position Notes
HNO₃ / H₂SO₄ 0°C to reflux C-4 favored in unsubstituted pyrazole nih.gov Standard, powerful nitrating conditions. semanticscholar.org
HNO₃ / Acetic Anhydride Low temperature C-4 often favored semanticscholar.org Generates acetyl nitrate in situ.
HNO₃ / Trifluoroacetic Anhydride Low temperature Can provide high yields for various heterocycles researchgate.net Milder alternative to H₂SO₄, can improve yields. semanticscholar.org

Given the difficulty of direct C-3 nitration, indirect methods are often more effective. A highly successful strategy for synthesizing 3-nitropyrazole (3-NP) involves a two-step sequence: N-nitration of pyrazole followed by thermal rearrangement. nih.gov

N-Nitration: Pyrazole is first treated with a nitrating agent like HNO₃/Ac₂O to form 1-nitropyrazole. nih.govchemicalbook.com

Rearrangement: The isolated 1-nitropyrazole is then heated in an organic solvent (e.g., benzonitrile, n-octanol), causing the nitro group to migrate, yielding 3-nitropyrazole as the major product. nih.govchemicalbook.com

This N-nitration/rearrangement sequence provides a reliable route to the 3-nitro substitution pattern that is difficult to obtain directly. nih.gov Another indirect approach involves the replacement of an amino group at the C-3 position via a diazonium salt intermediate, which is then treated with a nitrite (B80452) source. google.com

Reaction Optimization and Scale-Up Considerations

Transitioning a synthetic route from laboratory scale to large-scale production introduces significant challenges. Key considerations include cost of materials, reaction safety, process efficiency, and product purification.

For the synthesis of pyrazole derivatives, continuous flow chemistry offers a promising alternative to traditional batch processing. mit.edu Flow synthesis can improve heat transfer, enhance safety by minimizing the volume of hazardous reagents at any given time, and allow for telescoped reactions where the output of one reactor flows directly into the next, reducing manual handling and purification steps. mit.edu

Chemical Reactivity and Transformation Pathways of 3 Nitro 1 Vinylpyrazolecarboxylic Acid

Reactivity of the Nitro Group

The nitro group attached to the pyrazole (B372694) ring is a versatile functional group that can undergo several important transformations, most notably reduction to an amino group and participation in nucleophilic aromatic substitution reactions.

The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, providing access to a wide range of amino-pyrazole derivatives. This conversion can be achieved through various methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency and clean reaction profiles. Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol, methanol, or ethyl acetate. The general transformation is depicted below:

General scheme for the reduction of a nitropyrazole to an aminopyrazole.

CatalystReducing AgentSolventGeneral Conditions
Pd/CH₂ gasEthanol, MethanolRoom temperature to moderate heat, atmospheric to moderate pressure
Raney NiH₂ gasEthanolRoom temperature, atmospheric pressure
Mn-based catalystsH₂ gas-Mild reaction conditions

Interactive Data Table: Common Conditions for Catalytic Hydrogenation of Nitroarenes.

Chemical reduction methods offer an alternative to catalytic hydrogenation and can be particularly useful when certain functional groups are sensitive to hydrogenation conditions. A classic method is the Bechamp reduction, which utilizes iron filings in the presence of an acid, such as hydrochloric acid or acetic acid. Other reducing agents like tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are also effective for this transformation.

The presence of a strongly electron-withdrawing nitro group significantly activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr). This reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. In the case of 3-nitro-1-vinylpyrazolecarboxylic acid, while there isn't a conventional leaving group like a halide at other positions on the ring, the nitro group itself can, under certain conditions, be displaced by a potent nucleophile.

The SNAr mechanism generally proceeds via the formation of a stabilized intermediate known as a Meisenheimer complex. The stability of this complex is enhanced by the presence of electron-withdrawing groups, such as the nitro group, which can delocalize the negative charge.

The reactivity of the pyrazole ring in this compound towards SNAr would be influenced by the position of the nitro group and the nature of the attacking nucleophile. Nucleophiles such as alkoxides, thiolates, and amines could potentially react with the pyrazole ring, leading to the substitution of the nitro group or other potential leaving groups that might be present on a derivatized form of the molecule. The rate of substitution is dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for a variety of transformations, including the formation of esters and amides, as well as decarboxylation.

The carboxylic acid functionality of this compound can be readily converted into esters and amides, which are important derivatives with a wide range of potential applications.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). The reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction.

Alternatively, the carboxylic acid can be activated to facilitate esterification under milder conditions. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the more reactive acyl chloride, which then readily reacts with an alcohol.

Amidation can be achieved by reacting the carboxylic acid with an amine. Similar to esterification, this reaction can be performed directly by heating the carboxylic acid and amine, but it is often more efficient to activate the carboxylic acid first. The formation of the acyl chloride, followed by reaction with an amine, is a common and effective method for amide synthesis. Coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are also widely used to facilitate amide bond formation under mild conditions.

ReactionReagentsConditions
Esterification (Fischer)Alcohol, H₂SO₄ (cat.)Reflux
Esterification (via Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. Alcohol, Pyridine (B92270)Room temperature
Amidation (via Acyl Chloride)1. SOCl₂ or (COCl)₂ 2. AmineRoom temperature
Amidation (Coupling Agent)Amine, DCC or EDCRoom temperature

Interactive Data Table: Common Methods for Esterification and Amidation of Carboxylic Acids.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, can occur under certain conditions. The ease of decarboxylation of pyrazolecarboxylic acids depends on the position of the carboxylic acid group and the presence of other substituents on the ring.

For some heteroaromatic carboxylic acids, decarboxylation can be induced by heating, particularly if the resulting carbanion is stabilized. The presence of the electron-withdrawing nitro group could potentially influence the stability of such an intermediate.

Decarboxylation can also be facilitated by specific reagents. For example, copper-catalyzed decarboxylation is a known method for certain aromatic and heteroaromatic carboxylic acids. This typically involves heating the carboxylic acid in the presence of a copper salt, often in a high-boiling solvent like quinoline. The reaction conditions for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives have been reported to occur under both acidic and basic conditions at elevated temperatures. acs.orgmdpi.com

Reactivity of the N-Vinyl Group

The vinyl group can undergo radical polymerization initiated by azo compounds like azobisisobutyronitrile (AIBN). nih.gov The rate and extent of polymerization can be influenced by substituents on the pyrazole ring and the vinyl group itself. nih.gov For instance, neat 1-vinylpyrazole has been observed to polymerize almost explosively, while increased substitution on the vinyl group diminishes the polymerization rate. nih.gov

The N-vinyl group can also participate in cycloaddition reactions. While vinylpyrazoles are generally reluctant to act as dienes in [4+2] Diels-Alder cycloadditions due to the loss of aromaticity in the pyrazole ring, they can react with strong dienophiles under harsh conditions. nih.gov Microwave-assisted conditions have been shown to improve the reactivity and yields of such reactions. nih.gov Furthermore, [2+2] cycloadditions with electron-deficient alkenes like tetracyanoethylene (B109619) are known to occur with 1-vinylpyrazoles. nih.gov

Addition reactions to the double bond are also possible. For example, hydrohalogenation of 1-vinylpyrazoles at low temperatures can lead to the formation of salts at the N-2 position of the pyrazole ring. nih.gov

Electrophilic Addition Reactions Across the Double Bond

Electrophilic addition to the vinyl group involves the attack of an electrophile on the carbon-carbon double bond, proceeding through a carbocationic intermediate. The reactivity of the double bond in this compound is significantly influenced by the electronic effects of the substituted pyrazole ring.

The pyrazole ring is connected to the vinyl group via the N-1 nitrogen. While the pyrazole system is aromatic, the presence of potent electron-withdrawing groups—the nitro group at the C-3 position and the carboxylic acid group—substantially reduces the electron density of the ring. This deactivating effect is transmitted to the vinyl group, making the double bond electron-deficient. Consequently, the vinyl group in this compound is deactivated towards electrophilic attack when compared to electron-rich alkenes like styrene. quora.com Reactions with electrophiles such as halogens (e.g., Br₂) or hydrohalic acids (e.g., HBr) would be expected to proceed under more forcing conditions than for simple alkenes. The addition would likely follow the Markovnikov rule, where the electrophile adds to the terminal carbon of the vinyl group, and the nucleophile adds to the carbon adjacent to the pyrazole ring, which is better able to stabilize the positive charge, although this carbocation is destabilized by the electron-withdrawing nature of the ring.

Cycloaddition Reactions (e.g., Diels-Alder)

The conjugated system of this compound allows it to potentially participate in cycloaddition reactions.

Diels-Alder Reactions : In a Diels-Alder reaction, the molecule could theoretically act as either a diene or a dienophile. However, vinylpyrazoles are known to be reluctant to react as dienes in [4+2] cycloadditions because such a reaction would disrupt the aromaticity of the pyrazole ring, requiring harsh conditions. mdpi.com Conversely, the vinyl group can act as a dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. In this compound, the vinyl group is conjugated with the pyrazole ring, which bears strongly electron-withdrawing nitro and carboxylic acid groups. This electronic setup makes the vinyl group electron-deficient, thereby activating it as a dienophile for normal-electron-demand Diels-Alder reactions with electron-rich dienes. umn.edu The reaction may be further promoted by Lewis acid catalysis, similar to other vinylazaarenes. nih.gov

[2+2] Cycloaddition : 1-Vinylpyrazoles have been documented to undergo [2+2] cycloaddition reactions with highly activated alkenes like tetracyanoethylene. nih.gov It is conceivable that this compound could participate in similar reactions, with its reactivity being dependent on the electronic properties of the reacting partner.

Reactions Involving Multiple Functional Groups (e.g., Intramolecular Cyclizations)

The specific arrangement of functional groups in this compound allows for the possibility of intramolecular reactions, where two or more functional groups within the same molecule interact. While specific examples for this exact compound are not documented, hypothetical pathways can be proposed based on known chemical principles.

For instance, under specific dehydrating conditions or upon conversion of the carboxylic acid to a more reactive derivative (such as an acyl chloride), an intramolecular cyclization could potentially occur. One hypothetical pathway could involve the intramolecular addition of the carboxyl group across the vinyl double bond, which could lead to the formation of a lactone fused to a pyrazolidine (B1218672) ring system, although this would likely require specific catalytic activation. Another possibility, though less probable due to the deactivating effect of the nitro group, could be an intramolecular acylation onto an electron-rich pyrazole C-H position if the carboxylic acid were activated. Such intramolecular transformations often require specific catalysts or reaction conditions to overcome activation barriers. The study of intramolecular cyclizations in similar vinyldiazoacetate systems to form pyrazoles suggests that such ring-closing reactions are feasible within this class of compounds. chemrxiv.orgresearchgate.net

Exploration of Acid-Base Properties in Reaction Media

The acid-base properties of this compound are complex due to the presence of both an acidic functional group (carboxylic acid) and a basic heterocyclic system (pyrazole ring).

Acidity : The most prominent acidic site is the proton of the carboxylic acid group. The pKa of this group is expected to be significantly lower (i.e., more acidic) than that of a simple alkyl carboxylic acid or even benzoic acid. This increased acidity is due to the powerful electron-withdrawing inductive and resonance effects of the adjacent pyrazole ring, which is further rendered electron-deficient by the 3-nitro group. The pKa of 1H-Pyrazole-5-carboxylic acid is known, and the addition of a nitro group would further lower this value. nih.gov

Basicity : The pyrazole ring contains two nitrogen atoms. The N-2 nitrogen has a lone pair of electrons in an sp²-hybridized orbital in the plane of the ring and is typically basic. However, in this molecule, the basicity of the N-2 nitrogen is substantially diminished. This is due to the strong electron-withdrawing effect of the adjacent C-3 nitro group, which reduces the electron density on the N-2 atom, making its lone pair less available for protonation. Unsubstituted pyrazole has a pKa of approximately 2.5 for its conjugate acid. ias.ac.in For this compound, this value would be significantly lower, indicating very weak basicity.

Table 2: Acid-Base Properties of this compound
Functional GroupPropertyPredicted pKa/pKbJustification
Carboxylic Acid (-COOH)AcidicpKa < 4The strong electron-withdrawing effects of the nitro group and the pyrazole ring stabilize the carboxylate anion, increasing acidity.
Pyrazole Ring (N-2)Weakly BasicpKa (conjugate acid) < 1The basicity of the N-2 nitrogen is significantly reduced by the potent electron-withdrawing effect of the adjacent nitro group. ias.ac.in

Synthesis and Characterization of Derivatives and Analogues

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position of the pyrazole (B372694) ring is a versatile handle for the synthesis of various derivatives. Standard organic transformations can be employed to produce esters, amides, acyl halides, and to reduce the acid to a primary alcohol, which can be further modified.

The conversion of 3-nitro-1-vinylpyrazolecarboxylic acid into its corresponding esters, amides, and acyl halides is a common strategy for creating a library of related compounds.

Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.tr This acyl chloride serves as a key intermediate for the synthesis of esters and amides. dergipark.org.tr

Esters: Esterification can be performed by reacting the acyl chloride intermediate with various alcohols under basic conditions. dergipark.org.tr Alternatively, direct esterification of the carboxylic acid can be achieved using methods like the Fischer esterification with an alcohol in the presence of a strong acid catalyst, although harsher conditions might be required.

Amides: Amide derivatives are synthesized by reacting the pyrazole-3-carboxylic acid with primary or secondary amines. sphinxsai.com This transformation is often facilitated by peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). sphinxsai.com Another route involves the reaction of the acyl chloride intermediate with an appropriate amine. rsc.org A variety of pyrazole carboxamides have been synthesized using these methods for different applications. nih.govnih.gov

Derivative TypeGeneral StructureTypical ReagentsReference
Acyl ChlorideAcyl Chloride StructureSOCl₂, (COCl)₂ dergipark.org.tr
EsterEster StructureR'-OH, Acid Catalyst or Acyl Chloride + R'-OH dergipark.org.tr
AmideAmide StructureHNR'R'', HATU, DIPEA or Acyl Chloride + HNR'R'' sphinxsai.comrsc.org
Table 1: Synthesis of Carboxylic Acid Derivatives (R = 3-nitro-1-vinyl-1H-pyrazol-5-yl).

The carboxylic acid group can be selectively reduced to a primary alcohol, (3-nitro-1-vinyl-1H-pyrazol-5-yl)methanol. This transformation requires a strong reducing agent due to the relative stability of carboxylic acids.

Reduction: Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to primary alcohols. libretexts.orgyoutube.commasterorganicchemistry.com However, its high reactivity can sometimes lead to the reduction of other functional groups. A more selective alternative for molecules containing sensitive groups like a nitro group is a borane (B79455) complex, such as borane-tetrahydrofuran (B86392) (BH₃·THF). researchgate.net This reagent can selectively reduce the carboxylic acid while leaving the nitro group intact. researchgate.net The intermediate aldehyde formed during this reduction is typically not isolated as it is more reactive than the starting carboxylic acid and is immediately reduced to the alcohol. libretexts.orgquora.com The existence of the related core structure, (3-nitro-1H-pyrazol-5-yl)methanol, has been noted. cenmed.com

Further Derivatization: The resulting primary alcohol is a versatile intermediate for further functionalization. It can be converted into ethers via Williamson ether synthesis or transformed into a different ester by reaction with another acyl chloride or carboxylic acid.

TransformationProductSelective ReagentReference
Reduction of Carboxylic Acid(3-nitro-1-vinyl-1H-pyrazol-5-yl)methanolBH₃·THF researchgate.net
Ether Synthesis5-(Alkoxymethyl)-3-nitro-1-vinyl-1H-pyrazoleNaH, R'-XGeneral Method
Esterification(3-nitro-1-vinyl-1H-pyrazol-5-yl)methyl esterR'-COCl, BaseGeneral Method
Table 2: Reduction of the Carboxylic Acid and Subsequent Derivatization.

Modifications of the N-Vinyl Group

The N-vinyl group is an unsaturated moiety that can undergo a variety of addition and modification reactions, providing a pathway to derivatives with altered electronic and steric properties.

ReactionProductReagentsReference
Hydrogenation3-nitro-1-ethylpyrazole-5-carboxylic acidH₂, Pd/C nih.govresearchgate.net
Table 3: Hydrogenation of the N-Vinyl Group.

The double bond of the N-vinyl group is susceptible to electrophilic addition reactions, allowing for the introduction of various functional groups.

Halogenation and Hydrohalogenation: The reaction of 1-vinylpyrazoles with halogens and hydrogen halides has been investigated. nih.govresearchgate.net Direct bromination in carbon tetrachloride can result in a complex mixture of products. nih.gov Hydrohalogenation, the addition of hydrogen halides (e.g., HCl, HBr) across the double bond, typically follows Markovnikov's rule, yielding 1-(1-haloethyl)pyrazole derivatives. nih.gov However, the presence of a strong electron-withdrawing nitro group on the pyrazole ring decreases the nucleophilicity of the vinyl group's double bond, making these addition reactions more challenging compared to unsubstituted vinylpyrazoles. nih.gov

Hydroxylation: While direct hydroxylation of the N-vinyl group is not extensively documented for this specific compound, standard synthetic methods for alkene hydration could be applied. For instance, hydroboration-oxidation would be expected to yield the anti-Markovnikov alcohol, 2-(3-nitro-5-carboxy-1H-pyrazol-1-yl)ethanol, providing a hydroxyl group for further derivatization.

ReactionExpected ProductReagentsReference
Hydrohalogenation (Markovnikov)1-(1-Haloethyl)-3-nitropyrazole-5-carboxylic acidHX (X = Cl, Br) nih.gov
Hydroxylation (Anti-Markovnikov)1-(2-Hydroxyethyl)-3-nitropyrazole-5-carboxylic acid1. BH₃·THF, 2. H₂O₂, NaOHGeneral Method
Table 4: Functionalization of the N-Vinyl Group.

Modifications of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the pyrazole ring. It can also be chemically transformed, most commonly through reduction to an amino group.

Reduction to Amine: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Ni catalysts) or treatment with metals in acidic media (e.g., SnCl₂, Fe, or Zn in HCl). Care must be taken to ensure chemoselectivity, as catalytic hydrogenation could also reduce the N-vinyl group simultaneously. Reagents like tin(II) chloride are often preferred for their selectivity in such cases.

Derivatization of the Amine: The resulting 3-amino-1-vinylpyrazole-5-carboxylic acid is a valuable intermediate. The amino group can be acylated to form amides, alkylated, or undergo diazotization to produce a diazonium salt. This diazonium salt can then be subjected to Sandmeyer-type reactions to introduce a wide variety of substituents, including halogens, cyano, and hydroxyl groups, onto the pyrazole ring at the 3-position.

ReactionIntermediate/ProductTypical ReagentsReference
Nitro Reduction3-Amino-1-vinylpyrazole-5-carboxylic acidSnCl₂, HClGeneral Method
Amine Acylation3-(Acetamido)-1-vinylpyrazole-5-carboxylic acidAcetyl Chloride, BaseGeneral Method
Diazotization/Sandmeyer3-Chloro-1-vinylpyrazole-5-carboxylic acid1. NaNO₂, HCl; 2. CuClGeneral Method
Table 5: Modification of the Nitro Group.

Reduction to Amino and Subsequent Derivatization (e.g., Diazotization, Acylation)

The nitro group on the pyrazole ring is a key functional handle for derivatization, primarily through its reduction to an amino group. This transformation yields 3-amino-1-vinylpyrazole-5-carboxylic acid, a versatile intermediate for further chemical modifications.

The reduction of an aromatic nitro group to an amine can be achieved using various reagents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction with metals in acidic media (e.g., iron, tin, or zinc in the presence of hydrochloric acid). google.com The choice of reducing agent is crucial to avoid unwanted reactions with the vinyl or carboxylic acid groups. For instance, selective reagents like sodium dithionite (B78146) or transfer hydrogenation methods might be employed to preserve sensitive functionalities. researchgate.net A method for reducing an aromatic nitro group using iron or zinc and a halogen-containing aliphatic carboxylic acid has been described. google.com

Once synthesized, the resulting 3-aminopyrazole (B16455) derivative serves as a precursor for a wide range of other compounds through reactions targeting the newly formed amino group. researchgate.net

Diazotization: The primary amino group of 3-amino-1-vinylpyrazole-5-carboxylic acid can be converted into a diazonium salt by treatment with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. Pyrazolediazonium salts are known intermediates in pyrazole chemistry. arkat-usa.org These diazonium salts are highly reactive and can undergo various subsequent reactions:

Azo Coupling: They can react with activated aromatic compounds (like phenols or anilines) to form highly colored azo compounds.

Sandmeyer-type Reactions: The diazonium group can be replaced by a variety of substituents, including halogens (-Cl, -Br), cyano (-CN), or hydroxyl (-OH) groups, by reacting with the corresponding copper(I) salts.

Deamination: The diazonium group can be replaced with a hydrogen atom.

The diazotization of aminopyrazoles followed by coupling with active methylene (B1212753) compounds is a known route for synthesizing fused heterocyclic systems. nih.govnih.gov

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or acid anhydrides to form amide derivatives. arkat-usa.orgijarse.com This reaction is typically carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. researchgate.net Acylation can introduce a wide variety of acyl groups, thereby modifying the compound's steric and electronic properties. N-Aminoazoles are recognized as important building blocks for the synthesis of energetic materials and ligands for metal complexes. ijarse.com

Table 1: Potential Derivatization Reactions of 3-Amino-1-vinylpyrazole-5-carboxylic acid

Reaction TypeReagentsProduct Class
Diazotization NaNO₂, HCl (0-5 °C)Pyrazole Diazonium Salt
↳ Azo CouplingActivated Aromatic RingAzo Compound
↳ SandmeyerCuCl, CuBr, CuCN3-Halogeno/Cyano-pyrazole
Acylation R-COCl, PyridineN-Acylpyrazole (Amide)
Schiff Base Formation Aldehydes/KetonesImine (Schiff Base)

Synthesis of Pyrazole Ring Substituted Analogues

The synthesis of analogues of 3-nitro-1-vinylpyrazole-5-carboxylic acid involves altering the substitution pattern on the pyrazole ring. This can be achieved by either starting with differently substituted precursors or by chemically modifying the substituents on a pre-formed pyrazole ring.

Isomers and Positional Derivatives

The arrangement of the nitro, vinyl, and carboxylic acid groups on the pyrazole ring defines the specific isomer. The synthesis of positional isomers typically relies on the regioselectivity of the initial pyrazole ring formation or the vinylation step. For instance, the vinylation of 3(5)-pyrazole carboxylic acid can lead to a mixture of 1-vinyl-3-pyrazolecarboxylic acid and 1-vinyl-5-pyrazolecarboxylic acid. researchgate.net The subsequent nitration would then determine the final position of the nitro group.

Alternatively, starting with an isomer of nitropyrazole carboxylic acid and then introducing the vinyl group would be a more controlled approach. The synthesis of 3-nitro-1H-pyrazole, a potential precursor, can be achieved through the thermal rearrangement of 1-nitropyrazole. chemicalbook.com

Key positional isomers include:

1-Vinyl-5-nitro-1H-pyrazole-3-carboxylic acid: This isomer has the nitro and carboxylic acid groups swapped compared to the title compound. Its synthesis would likely start from 5-nitro-1H-pyrazole-3-carboxylic acid.

1-Vinyl-4-nitropyrazole-3-carboxylic acid & 1-Vinyl-4-nitropyrazole-5-carboxylic acid: These isomers feature the nitro group at the 4-position of the pyrazole ring. Their synthesis would require a 4-nitropyrazole precursor.

Table 2: Positional Isomers of Nitro-1-vinylpyrazolecarboxylic acid

Compound NamePosition of Substituents
3-Nitro-1-vinyl-1H-pyrazole-5-carboxylic acidN1: vinyl, C3: NO₂, C5: COOH
5-Nitro-1-vinyl-1H-pyrazole-3-carboxylic acidN1: vinyl, C3: COOH, C5: NO₂
4-Nitro-1-vinyl-1H-pyrazole-5-carboxylic acidN1: vinyl, C4: NO₂, C5: COOH
4-Nitro-1-vinyl-1H-pyrazole-3-carboxylic acidN1: vinyl, C3: COOH, C4: NO₂

Analogues with Different Substituents on the Pyrazole Ring

Creating analogues with different functional groups in place of the nitro group allows for a systematic investigation of how different substituents affect the molecule's properties. Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities. mdpi.com The synthesis of these analogues often involves multi-step reaction sequences starting from functionalized precursors.

Halogenated Analogues (e.g., 3-Chloro-, 3-Bromo-): These can be synthesized from the corresponding 3-amino-1-vinylpyrazole-5-carboxylic acid via Sandmeyer reactions, where the amino group is replaced by a halogen.

Alkyl/Aryl Analogues: The introduction of alkyl or aryl groups can be achieved by using appropriately substituted 1,3-dicarbonyl compounds in the initial pyrazole synthesis. mdpi.com For example, reacting an aryl-substituted β-diketone with hydrazine (B178648) would yield an aryl-substituted pyrazole. researchgate.net

Cyano Analogues: The cyano group can be introduced via a Sandmeyer reaction on the 3-amino derivative or by starting with precursors containing a nitrile group. The reaction of 2-cyanothioacetamides with hydrazine derivatives is a known method for producing aminopyrazoles that can be further modified. beilstein-journals.org

Carboxamide and Ester Analogues: These are derivatives of the carboxylic acid group rather than the pyrazole ring itself, but represent an important class of analogues. The carboxylic acid can be converted to an acid chloride and subsequently reacted with various amines or alcohols to yield a library of amides and esters. dergipark.org.tr

Table 3: Examples of Pyrazole Ring-Substituted Analogues

Substituent at C3Potential Synthetic Precursor
-Cl3-Amino-1-vinylpyrazole-5-carboxylic acid
-Br3-Amino-1-vinylpyrazole-5-carboxylic acid
-CN3-Amino-1-vinylpyrazole-5-carboxylic acid
-PhenylPhenyl-substituted 1,3-dicarbonyl compound
-CH₃Methyl-substituted 1,3-dicarbonyl compound

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

Proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) NMR studies are fundamental for mapping the carbon-hydrogen framework and identifying the nitrogen environments within "3-Nitro-1-vinylpyrazolecarboxylic acid."

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyrazole (B372694) ring, the vinyl group, and the carboxylic acid. The pyrazole ring protons typically appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nitro group. The vinyl group protons will present as a characteristic set of multiplets, often in the range of 5.0-7.0 ppm, showing geminal, cis, and trans couplings. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. compoundchem.compressbooks.pub The carbonyl carbon of the carboxylic acid is anticipated to resonate significantly downfield, typically in the 160-180 ppm range. compoundchem.com The sp² hybridized carbons of the pyrazole ring and the vinyl group will appear in the olefinic region (approximately 100-150 ppm). mdpi.comnih.gov The presence of the electron-withdrawing nitro group is expected to shift the signal of the attached carbon (C3) downfield. hw.ac.uk

¹⁵N NMR: Nitrogen-15 NMR is particularly useful for probing the electronic environment of the nitrogen atoms in the pyrazole ring and the nitro group. wikipedia.org The pyrazole nitrogens are expected to have distinct chemical shifts, which can help in confirming the substitution pattern. The nitro group nitrogen typically appears at a significantly downfield chemical shift, often in the range of +350 to +400 ppm relative to nitromethane. wikipedia.orghuji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazole H-4 7.5 - 8.5 110 - 125
Pyrazole H-5 8.0 - 9.0 130 - 145
Vinyl CH 6.0 - 7.0 (dd) 125 - 135
Vinyl CH₂ (cis) 5.0 - 5.5 (dd) 115 - 125
Vinyl CH₂ (trans) 5.5 - 6.0 (dd) 115 - 125
COOH > 10 (br s) Not Applicable
Pyrazole C-3 Not Applicable 145 - 160
Pyrazole C-4 Not Applicable 110 - 125
Pyrazole C-5 Not Applicable 130 - 145

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," COSY would show correlations between the vicinal protons on the pyrazole ring (H-4 and H-5). It would also map out the coupling network within the vinyl group, showing correlations between the vinyl CH proton and the two geminal CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. researchgate.net This is invaluable for assigning the carbon signals based on their attached, and more easily assigned, proton signals. For instance, the signals of the pyrazole C-4 and C-5 carbons can be definitively assigned by their correlation to the H-4 and H-5 protons, respectively. Similarly, the vinyl carbons would be correlated to their respective vinyl protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through ionization and fragmentation. wikipedia.orgchemguide.co.uk

High-resolution mass spectrometry is essential for determining the exact molecular weight of "this compound." This allows for the calculation of its elemental formula with high accuracy, which is a critical step in confirming the identity of a newly synthesized compound. The precise mass measurement helps to distinguish the target compound from other molecules with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (the parent ion) to generate a series of fragment ions. The resulting fragmentation pattern provides valuable structural information. rsc.org For "this compound," characteristic fragmentation pathways would be expected: openresearchlibrary.orgresearchgate.net

Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). researchgate.net

Decarboxylation: Carboxylic acids readily lose CO₂ (44 Da) upon fragmentation. libretexts.org

Vinyl group fragmentation: The vinyl group can undergo fragmentation, leading to the loss of ethylene (B1197577) (28 Da).

Pyrazole ring cleavage: The pyrazole ring itself can fragment, often through the loss of N₂ (28 Da) or HCN (27 Da). openresearchlibrary.orgresearchgate.net

By analyzing these fragmentation pathways, the connectivity of the different functional groups can be confirmed.

Table 2: Predicted Key Fragmentation Ions for this compound in MS/MS

Precursor Ion [M+H]⁺ Fragmentation Fragment Ion m/z
198.04 Loss of H₂O 180.03
198.04 Loss of NO₂ 152.05
198.04 Loss of COOH 153.05

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present. acrhem.org

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups in "this compound." A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The C=O stretching of the carboxylic acid will give a strong, sharp peak around 1700-1725 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. acrhem.org The C=C stretching of the vinyl group will likely be observed in the 1620-1680 cm⁻¹ region. Vibrations associated with the pyrazole ring will also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch of the carboxylic acid is typically weak in the Raman spectrum, the C=C and C=N stretching vibrations of the pyrazole ring and the C=C stretch of the vinyl group are expected to give strong signals. The symmetric stretch of the nitro group is also usually Raman active.

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹) Vibrational Mode
Carboxylic Acid O-H 2500-3300 (broad) Weak Stretching
Carboxylic Acid C=O 1700-1725 (strong) Medium Stretching
Nitro Group (asymmetric) 1500-1550 (strong) Weak-Medium Stretching
Nitro Group (symmetric) 1300-1350 (strong) Strong Stretching
Vinyl C=C 1620-1680 (medium) Strong Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the structure contains several chromophores: the pyrazole ring, the nitro group (-NO₂), the vinyl group (-CH=CH₂), and the carboxylic acid group (-COOH). The conjugation between the pyrazole ring, the vinyl group, and the nitro group creates an extended π-electron system. This delocalization of electrons typically results in absorption bands in the UV region.

The expected electronic transitions for this compound include:

π → π transitions:* These high-energy transitions occur in molecules with double and triple bonds and aromatic rings. The extended conjugation in this compound would likely lead to strong absorption bands corresponding to these transitions.

n → π transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the nitro and carboxylic acid groups, to an anti-bonding π* orbital. These transitions are typically weaker in intensity compared to π → π* transitions.

While specific experimental data for this compound is not widely published, the UV-Vis spectrum of the related compound Pyrazole-3-carboxylic acid has been recorded. spectrabase.com The addition of the nitro and vinyl groups is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima (λmax) due to the extension of the conjugated system and the electron-withdrawing nature of the nitro group. The absorption characteristics are also likely to be solvent-dependent, as the polarity of the solvent can influence the energy levels of the electronic orbitals.

Table 1: Expected UV-Vis Absorption Data for this compound

Transition Type Probable Wavelength Range (λmax) Relative Intensity Associated Functional Groups
π → π* 250 - 350 nm High Conjugated pyrazole-vinyl system, Nitro group
n → π* 300 - 400 nm Low Nitro group, Carboxylic acid group

Note: This table represents expected values based on the analysis of similar chemical structures. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the compound's solid-state structure.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

While a crystal structure for this compound is not available in open-access crystallographic databases, data from closely related nitropyrazole carboxylic acid derivatives illustrate the type of information obtained. For instance, the crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid has been determined, providing a model for the structural analysis of this class of compounds. researchgate.net Similarly, the structure for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate has also been reported. univie.ac.at

Analysis of a crystal structure for this compound would reveal:

The planarity of the pyrazole ring.

The orientation of the nitro, vinyl, and carboxylic acid substituents relative to the ring.

Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, which dictate the crystal packing.

Table 2: Representative Crystallographic Data for an Analogous Compound (1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid)

Parameter Value
Chemical Formula C₈H₁₁N₃O₄
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.5811(16)
b (Å) 19.734(7)
c (Å) 11.812(4)
β (°) 101.181(11)
Volume (ų) 1047.6(6)
Z (molecules/unit cell) 4

Data sourced from Fang et al., 2024. researchgate.net This data is for a related compound and serves as an example of the parameters determined via X-ray crystallography.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of a synthesized compound and for isolating it from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is widely used for purity determination and quantitative analysis.

A typical HPLC system for this compound would utilize a reversed-phase methodology. In this mode, the stationary phase (the column) is nonpolar (e.g., C18-silica), and the mobile phase (the solvent) is polar. Polar compounds, like the target carboxylic acid, elute earlier, while less polar impurities are retained longer. The separation of pyrazole carboxylic acids has been successfully demonstrated using such methods. sielc.com

Key parameters for an HPLC method would include:

Column: A C18 or similar reversed-phase column is standard for separating polar organic molecules.

Mobile Phase: A gradient or isocratic mixture of water (often with an acid modifier like formic or phosphoric acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile (B52724) or methanol.

Detector: A UV detector is highly suitable, as the compound possesses strong chromophores. The detection wavelength would be set at one of the absorption maxima determined by UV-Vis spectroscopy to maximize sensitivity.

Table 3: Illustrative HPLC Method Parameters for Analysis

Parameter Description
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient elution (e.g., starting with 10% B, increasing to 90% B)
Flow Rate 1.0 mL/min
Detection UV Absorbance at λmax (e.g., 280 nm)

| Injection Volume | 10 µL |

This method would produce a chromatogram in which this compound appears as a distinct peak. The area of this peak is proportional to its concentration, and the presence of other peaks would indicate impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. However, GC is suitable only for compounds that are volatile and thermally stable.

Direct analysis of this compound by GC-MS is challenging. The carboxylic acid group is highly polar and can form hydrogen bonds, which significantly reduces the compound's volatility. Furthermore, carboxylic acids can interact undesirably with the GC column. jfda-online.com

To overcome this limitation, chemical derivatization is necessary. researchgate.net This process converts the polar carboxylic acid group into a less polar, more volatile functional group, typically an ester. A common derivatization reaction is esterification with an alcohol (e.g., methanol) in the presence of an acid catalyst, or with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). jfda-online.comresearchgate.net

Once derivatized, the resulting ester can be analyzed by GC-MS. The gas chromatograph separates the derivatized compound from other volatile components of the sample. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint. This allows for definitive identification and structural confirmation.

Table 4: Typical GC-MS Analysis Pathway

Step Procedure Purpose
1. Derivatization Reaction with a silylating agent (e.g., BSTFA) or an alkylating agent. To increase volatility and thermal stability by converting the -COOH group to an ester or silyl (B83357) ester. researchgate.net
2. GC Separation Injection into a GC with a capillary column (e.g., DB-5ms). Temperature programming is used to elute components. To separate the derivatized analyte from impurities based on boiling point and polarity.

| 3. MS Detection | Ionization (typically Electron Ionization, EI) followed by mass analysis. | To generate a unique mass spectrum for the analyte, allowing for its identification and structural elucidation. |

Exploration of Potential Applications in Chemical Science

Utilization as a Building Block in Complex Molecule Synthesis

The presence of multiple functional groups makes 3-Nitro-1-vinylpyrazole-5-carboxylic acid a valuable scaffold for the synthesis of more complex molecular architectures. The pyrazole (B372694) ring itself is a common structural motif in many biologically active compounds. researchgate.neteurekaselect.com

Pyrazole carboxylic acid derivatives are significant building blocks in the development of compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. researchgate.neteurekaselect.com The carboxylic acid group of 3-Nitro-1-vinylpyrazole-5-carboxylic acid can be readily converted into esters, amides, and other derivatives, allowing for the introduction of diverse functionalities and the modulation of biological activity. dergipark.org.tr For instance, the synthesis of pyrazole-NO hybrid molecules has been explored, where pyrazole-3-carboxylic acid derivatives are linked to nitric oxide donor moieties, resulting in compounds with potential anti-inflammatory and antibacterial activities. nih.gov

Functional Group Potential Transformation Resulting Derivative Potential Biological Activity
Carboxylic AcidAmidationAmidesAntimicrobial, Anti-inflammatory
Carboxylic AcidEsterificationEstersAnticancer, Antiviral
Vinyl GroupHalogenationDihaloalkanesIntermediate for further synthesis
Nitro GroupReductionAmino GroupPrecursor for fused heterocycles

Table 1: Potential Synthetic Transformations and Biological Activities

Pyrazole derivatives are widely recognized for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of metal ions. researchgate.netnih.gov The nitrogen atoms of the pyrazole ring can coordinate to metal centers, and the carboxylic acid group can also participate in coordination, either in its protonated or deprotonated form. This can lead to the formation of mononuclear or polynuclear metal complexes with diverse structural topologies. researchgate.netrsc.org

The presence of the vinyl and nitro substituents on the pyrazole ring of 3-Nitro-1-vinylpyrazole-5-carboxylic acid could modulate the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes. These complexes could find applications in areas such as catalysis, materials science, and bioinorganic chemistry. nih.gov The synthesis of coordination complexes with pyrazole-based ligands has been shown to yield compounds with interesting magnetic, catalytic, and biological properties. nih.govresearchgate.net

Application in Materials Science

The bifunctional nature of 3-Nitro-1-vinylpyrazole-5-carboxylic acid, possessing a polymerizable vinyl group and a functional carboxylic acid, makes it an interesting candidate for applications in materials science.

The vinyl group of 3-Nitro-1-vinylpyrazole-5-carboxylic acid can undergo polymerization, similar to other vinylpyrazoles, to form novel polymers. nih.gov The polymerization of vinylpyrazoles can be initiated by free-radical initiators. nih.gov The resulting polymers would feature a poly(vinyl) backbone with pendant 3-nitro-5-carboxypyrazole units. The properties of these polymers, such as their solubility, thermal stability, and mechanical properties, would be influenced by the nature of the pyrazole substituent.

The rate and extent of polymerization of vinylpyrazoles can be dependent on the substituents on the vinyl group and the pyrazole ring. nih.gov The presence of the nitro group may influence the reactivity of the vinyl group during polymerization.

Monomer Polymerization Method Resulting Polymer Potential Properties
3-Nitro-1-vinylpyrazole-5-carboxylic acidFree-radical polymerizationPoly(3-nitro-1-vinylpyrazole-5-carboxylic acid)Functional polymer with tunable properties

Table 2: Potential Polymerization of 3-Nitro-1-vinylpyrazole-5-carboxylic acid

The carboxylic acid and nitro groups within the polymeric structure derived from 3-Nitro-1-vinylpyrazole-5-carboxylic acid could serve as sites for post-polymerization modification, allowing for the tuning of the material's properties. For example, the carboxylic acid groups could be used to crosslink the polymer chains, enhancing their mechanical strength and thermal stability.

Furthermore, the pyrazole units within the polymer could be used to coordinate with metal ions, leading to the formation of polymer-metal complexes. These materials could have applications in areas such as catalysis, sensing, or as functional coatings. The incorporation of the nitro group might also impart specific optical or electronic properties to the resulting materials.

Role in Catalysis

While there is no direct evidence of 3-Nitro-1-vinylpyrazole-5-carboxylic acid itself acting as a catalyst, its potential in this field lies primarily in its role as a ligand for the synthesis of catalytically active metal complexes. As discussed in the context of coordination chemistry, pyrazole-containing ligands are integral in the development of catalysts for various organic transformations. nih.gov

The electronic and steric properties of the 3-Nitro-1-vinylpyrazole-5-carboxylic acid ligand could influence the catalytic activity and selectivity of its metal complexes. The electron-withdrawing nature of the nitro group could affect the electron density at the metal center, thereby tuning its reactivity. The carboxylic acid functionality could also play a role in the catalytic cycle, for instance, by participating in proton transfer steps.

Organocatalytic Applications

The structure of 3-Nitro-1-vinylpyrazolecarboxylic acid incorporates several functional groups that are hallmarks of effective organocatalysts. The carboxylic acid group can act as a Brønsted acid and a hydrogen bond donor, which is a common feature in many organocatalytic systems, such as those derived from proline. rsc.org The pyrazole moiety itself, particularly with the electron-withdrawing nitro group, possesses an acidic N-H proton in its unsubstituded form, a feature known to participate in catalytic cycles. nih.gov The combination of these acidic sites could enable the molecule to activate substrates through dual hydrogen bonding or protonation.

The nitro group, being a strong electron-withdrawing group, would significantly lower the pKa of the carboxylic acid and enhance the hydrogen-bonding capabilities of the molecule. This electronic modification is crucial for tuning the catalytic activity. Organocatalysts often rely on a delicate balance of acidity and basicity to facilitate reactions such as aldol, Mannich, and Michael additions. rsc.org For instance, in a hypothetical Michael addition, the carboxylic acid could protonate the carbonyl group of an enone, increasing its electrophilicity, while the pyrazole-nitro system could interact with the nucleophile.

Based on the performance of similar acidic organocatalysts, the anticipated efficacy of this compound in a representative asymmetric reaction is summarized in the table below.

ReactionSubstratesCatalyst Loading (mol%)SolventTime (h)Yield (%)Enantiomeric Excess (%)
Nitro-Michael AdditionAldehyde, Nitromethane10Toluene248592
Mannich ReactionAldehyde, Aniline, Ketone15DMSO487888
Aldol ReactionAcetone, 4-Nitrobenzaldehyde20Neat729095

Note: The data in this table is illustrative and based on the typical performance of proline-derived and other acidic organocatalysts in similar reactions. It represents a projection of potential efficacy for this compound.

Precursor to Metal-Ligand Complexes for Catalysis

The pyrazole nucleus is a versatile ligand scaffold in coordination chemistry, capable of binding to a wide array of transition metals to form stable and catalytically active complexes. mdpi.comuninsubria.it The nitrogen atoms of the pyrazole ring in this compound can act as effective donors to metal centers. The presence of the vinyl group offers an additional coordination site (an η²-olefin bond) or a point for further functionalization and polymerization. researchgate.net

Upon coordination to a metal center (such as Palladium, Rhodium, Ruthenium, or Copper), this compound could form pincer-type or other multidentate ligands, especially if the carboxylic acid group also participates in binding. nih.govmdpi.com The strong electron-withdrawing effect of the nitro group would modulate the electronic properties of the pyrazole ring, influencing the Lewis acidity and redox potential of the coordinated metal center. This electronic tuning is a powerful strategy for optimizing the performance of a catalyst in reactions like C-H bond functionalization, cross-coupling reactions (e.g., Suzuki and Heck couplings), and various polymerization or oligomerization reactions. researchgate.net

For example, a palladium complex of this ligand could potentially be a highly efficient catalyst for Heck coupling reactions. The electronic properties conferred by the nitro and carboxylic acid groups could enhance the oxidative addition and reductive elimination steps of the catalytic cycle.

The projected performance of a hypothetical metal complex derived from this ligand in a standard cross-coupling reaction is presented below.

ReactionMetal CenterSubstratesCatalyst Loading (mol%)BaseSolventTemperature (°C)Yield (%)
Heck CouplingPalladium (Pd)Iodobenzene, Styrene1Et3NDMF10095
Suzuki CouplingPalladium (Pd)4-Bromoanisole, Phenylboronic acid0.5K2CO3Toluene/H2O8098
C-H ActivationRhodium (Rh)Benzene, Olefin2AgOAcDCE12082

Note: This table presents hypothetical data based on the known performance of various pyrazole-ligated metal catalysts in similar catalytic reactions. It serves as an estimation of the potential catalytic activity of complexes derived from this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodologies

A direct summary of research findings for "3-Nitro-1-vinylpyrazolecarboxylic acid" is not possible due to the absence of studies on this specific molecule. However, research on its constituent functional components provides a foundation for potential synthetic approaches. The synthesis of the pyrazole (B372694) core is well-established, often involving the cyclocondensation of a hydrazine (B178648) with a 1,3-difunctional compound. mdpi.com

Methodologies for introducing the key functional groups onto a pyrazole ring have been explored for analogous compounds:

N-Vinylation: The vinyl group can be introduced at the N-1 position of the pyrazole ring through methods like dehydrochlorination of 1-(2-chloroethyl)pyrazoles. mdpi.com

Nitration: The nitro group is typically introduced onto the pyrazole ring via electrophilic substitution reactions using various nitrating agents. nih.govresearchgate.net The synthesis of 3-nitropyrazole derivatives, in particular, is a known process. nih.govchemicalbook.com

Carboxylation: The carboxylic acid group can be part of the initial pyrazole synthesis or introduced through subsequent modification of other functional groups.

Research on related compounds, such as 1-vinyl-3- and 1-vinyl-5-pyrazolecarboxylic acids, has been conducted, focusing on their synthesis and the properties of their derivatives. researchgate.net Similarly, the chemistry of nitropyrazoles is an active area of research, particularly for their application as energetic materials due to their high heats of formation and density. nih.gov

Unaddressed Research Questions and Challenges

The primary and most significant unaddressed research question is the very synthesis and characterization of this compound. The lack of any reported synthesis presents a fundamental challenge.

Key challenges and research questions include:

Synthetic Feasibility: Can this trifunctionalized pyrazole be synthesized, and what would be the optimal synthetic route? The sequence of introducing the vinyl, nitro, and carboxylic acid groups would be critical to avoid unwanted side reactions and ensure stability.

Regioselectivity: Controlling the position of the nitro and carboxylic acid groups at the C-3 position during synthesis would be a significant challenge, as nitration can occur at other positions on the pyrazole ring. researchgate.net

Stability: The stability of the target molecule is unknown. The combination of an electron-withdrawing nitro group and a polymerizable vinyl group on the same heterocyclic core could lead to instability under certain conditions.

Physicochemical Properties: All fundamental properties, including melting point, solubility, spectral data (NMR, IR, MS), and crystalline structure, remain to be determined.

Reactivity: The chemical reactivity of the molecule, particularly the interplay between the three distinct functional groups, is entirely unexplored.

Future Synthetic Endeavors and Target Molecules

Future research must first focus on establishing a viable synthetic pathway to this compound. A plausible, albeit hypothetical, multi-step synthesis could involve:

Synthesis of a Pyrazole Carboxylic Ester: Starting with a precursor like ethyl 3-pyrazolecarboxylate.

N-Vinylation: Introduction of the vinyl group at the N-1 position.

Nitration: Careful nitration of the vinylpyrazole ester intermediate, with a focus on achieving the desired C-3 substitution.

Hydrolysis: Saponification of the ester group to yield the final carboxylic acid.

An alternative route could involve the nitration of a pyrazole carboxylic acid first, followed by N-vinylation, although the acidic proton on the pyrazole nitrogen could complicate the vinylation step.

Once the primary molecule is synthesized, future endeavors could target the synthesis of related molecules and derivatives to build a family of compounds for further study.

Table 1: Potential Target Molecules for Future Synthesis

Target MoleculePotential Synthetic ModificationRationale
Esters of this compoundEsterification of the carboxylic acid groupTo modify solubility and explore prodrug strategies.
Amides of this compoundAmidation of the carboxylic acid groupTo create new derivatives with potentially different biological activities.
Co-polymersFree-radical polymerization via the vinyl groupTo develop novel materials with embedded nitropyrazole functionalities.

Broadening the Scope of Reactivity Studies

With the target compound in hand, a systematic study of its reactivity would be essential. The molecule possesses three key functional sites, and their interactions would be of significant chemical interest.

Vinyl Group Reactivity: As with other vinylpyrazoles, this group could be a substrate for cycloaddition reactions, halogenation, hydrohalogenation, and transition-metal-catalyzed reactions. mdpi.comresearchgate.net Its propensity for free-radical polymerization could also be investigated to create novel polymers.

Carboxylic Acid Reactivity: Standard transformations of the carboxylic acid group (e.g., esterification, amidation, reduction) would provide access to a wide range of derivatives.

Nitropyrazole Core: The reactivity of the nitropyrazole ring itself, including potential nucleophilic aromatic substitution or reduction of the nitro group to an amino group, would be a valuable area of study. The amino derivative could serve as a precursor for further functionalization.

Exploration of Novel Application Areas

The unique combination of functional groups in this compound suggests several potential application areas that could be explored in future research. These are speculative and based on the known applications of related compound classes.

Energetic Materials: Nitropyrazole derivatives are well-known for their use as energetic materials and explosives. nih.gov The target compound could be investigated as a potential energetic plasticizer or a monomer for energetic polymers.

Pharmaceuticals and Agrochemicals: Pyrazole derivatives exhibit a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. orientjchem.orgorientjchem.orgias.ac.innih.gov The specific substitution pattern of the target molecule could impart novel bioactivity.

Polymer Science: The presence of the vinyl group makes it a candidate monomer for the synthesis of functional polymers. mdpi.com These polymers, containing a highly functionalized heterocyclic side chain, could have applications in materials science, such as in the creation of specialty resins or coatings.

Coordination Chemistry: The pyrazole ring and the carboxylic acid group could act as ligands for metal ions, opening up possibilities in the field of coordination chemistry and the development of novel metal-organic frameworks (MOFs).

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